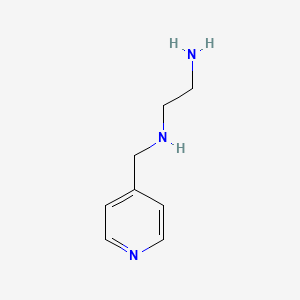

N-(4-Pyridylmethyl)ethylenediamine

Description

Contextualization within Amine-Based and Pyridine-Derived Ligand Chemistry

Amine-based and pyridine-derived ligands are cornerstones of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. Ethylenediamine (B42938) is a classic bidentate ligand, binding to metal centers through the lone pairs of its two nitrogen atoms. The incorporation of a pyridine (B92270) ring, as seen in N-(4-Pyridylmethyl)ethylenediamine, introduces an additional potential coordination site. This structural motif is common in more complex, well-documented ligands like N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), which is known for its hexadentate nature and strong chelation effects. This compound can be considered a simpler, asymmetric analogue in this family, though its actual coordination behavior remains undocumented in formal studies.

Historical Trajectories and Foundational Research Themes

A thorough review of scientific databases reveals no significant historical or foundational research specifically dedicated to this compound. Unlike related compounds that have been the subject of investigation for decades, the trajectory for this specific molecule appears to be flat. Foundational research themes that typically include synthesis optimization, characterization of coordination complexes with various metals (e.g., copper, zinc, nickel), and exploration of catalytic or biological activity are not present in the available literature for this compound. Its existence is primarily documented through its commercial availability, which suggests it may be synthesized for screening purposes or as a chemical intermediate, but not as a subject of focused academic study.

Contemporary Significance and Multidisciplinary Relevance in Chemical Sciences

The contemporary significance of this compound in the chemical sciences is currently negligible due to the lack of published research. While its structural components hint at potential relevance in areas such as catalysis, materials science, or as a chelator in biological systems, these applications are purely speculative without empirical data. The multidisciplinary impact of a ligand is built upon detailed studies of its properties and reactivity, none of which are available for this compound. Its primary role at present is that of a catalogued chemical awaiting scientific exploration.

Chemical and Physical Properties

Basic physicochemical data for this compound has been reported by chemical suppliers. sigmaaldrich.com

| Property | Value |

| CAS Number | 7149-44-2 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Boiling Point | 291.7°C at 760 mmHg |

| Density | 1.046 g/cm³ |

| Flash Point | 130.2°C |

| Refractive Index | 1.544 |

This data is sourced from chemical supplier catalogs and has not been independently verified by peer-reviewed studies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(pyridin-4-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-3-6-11-7-8-1-4-10-5-2-8/h1-2,4-5,11H,3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCZGXQDXVUOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221709 | |

| Record name | N-(4-Pyridylmethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-44-2 | |

| Record name | N1-(4-Pyridinylmethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Pyridylmethyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Pyridylmethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-pyridylmethyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for N-(4-Pyridylmethyl)ethylenediamine Synthesis

The creation of this compound hinges on the formation of a crucial carbon-nitrogen bond linking the pyridylmethyl group to the ethylenediamine (B42938) backbone. The primary approaches to achieve this are through reductive amination and alkylation, each offering distinct advantages and considerations.

Reductive Amination Pathways

Reductive amination stands out as a prominent and efficient method for the synthesis of this compound. This pathway involves the reaction of pyridine-4-carboxaldehyde with ethylenediamine to form an intermediate imine or Schiff base, which is subsequently reduced to the desired secondary amine. The use of an excess of the diamine can be employed to favor the formation of the monosubstituted product.

A general protocol for such a transformation involves the condensation of the aldehyde and amine, followed by reduction. Various reducing agents can be employed for this purpose. A mild and effective option is the use of pyridine-borane complex in the presence of 4 Å molecular sieves. sciencemadness.org The molecular sieves act to remove the water generated during imine formation, driving the equilibrium towards the product. sciencemadness.org The reaction is typically carried out in a solvent like methanol. After an appropriate reaction time, the mixture is worked up with an acidic solution followed by basification to isolate the product. sciencemadness.org

Another viable approach involves the use of sodium borohydride (B1222165) as the reducing agent. ias.ac.in Greener protocols have been developed that utilize solvents like glycerol (B35011), which can also facilitate the reaction. ias.ac.in The reaction of an aldehyde with an amine in the presence of sodium borohydride in glycerol can proceed efficiently at elevated temperatures (e.g., 70 °C), often leading to high yields in a short timeframe. ias.ac.in

A patent for the synthesis of the related compound N-(2-Chloro-pyridin-5-yl-methyl)-ethylenediamine describes a process where 6-Chlor-nicotinaldehyd is reacted with ethylenediamine, followed by catalytic hydrogenation. This further supports the feasibility of the reductive amination route for the synthesis of this compound.

A representative reductive amination reaction is outlined below:

| Reactants | Reagents | Product |

| Pyridine-4-carboxaldehyde, Ethylenediamine | 1. Condensation | This compound |

| 2. Reducing Agent (e.g., NaBH₄, Pyridine-borane) |

Alkylation Approaches and Nucleophilic Substitution

Direct alkylation of ethylenediamine with a suitable 4-pyridylmethyl halide, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, presents an alternative synthetic route. This method relies on the nucleophilic character of the amino groups of ethylenediamine attacking the electrophilic carbon of the pyridylmethyl halide. A significant challenge in this approach is controlling the degree of alkylation, as mono-, di-, tri-, and even tetra-alkylation products can be formed. Using a large excess of ethylenediamine can favor the formation of the desired mono-alkylated product.

The reaction is typically carried out in a suitable solvent, and the choice of base, if any, can influence the outcome. For instance, the alkylation of amines with alkyl halides can be performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. In some cases, the reaction can proceed without an added base, particularly when using the hydrochloride salt of the alkylating agent with an excess of the amine.

A study on the synthesis of N-substituted ethylenediamine derivatives mentions the reaction of amines with 2-chloroethylamine (B1212225) hydrochloride as a known method. nih.gov While not identical, this provides a precedent for the alkylation of an amine with a chloroalkyl compound. The synthesis of N,N,N'-trimethylethylenediamine has been achieved by reacting N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine, further illustrating the utility of this approach. scbt.com

| Reactants | Reaction Type | Product |

| Ethylenediamine, 4-(Chloromethyl)pyridine | Nucleophilic Substitution | This compound |

Advanced Synthetic Routes, Including Click Chemistry Analogues

While reductive amination and alkylation represent the most direct and established methods for the synthesis of this compound, the field of synthetic chemistry continually seeks more efficient and versatile methodologies. Click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, offers potential avenues for the synthesis of analogues or for the functionalization of the this compound scaffold.

Although specific examples of the application of click chemistry to the direct synthesis of this compound are not prevalent in the literature, the principles of click reactions could be applied to introduce the pyridine (B92270) moiety or to further derivatize the molecule. For instance, a precursor containing an azide (B81097) or alkyne functionality could be coupled with a corresponding pyridine-containing click partner. The development of such advanced routes remains an area for future exploration.

Purification Protocols and Isolation Techniques for Research Applications

The purification of this compound is crucial to obtain a product of high purity for research applications. Given its basic nature due to the presence of two amine groups, standard techniques for the purification of amines can be employed.

Following the synthesis, a typical work-up procedure involves an acid-base extraction. The reaction mixture can be acidified to protonate the amine groups, rendering the compound water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent. Subsequently, the aqueous layer is basified to deprotonate the amine, and the free base product can then be extracted into an organic solvent. The organic extracts are then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure.

For further purification, column chromatography is a common and effective method. Due to the polar nature of the diamine, a polar stationary phase like silica (B1680970) gel or alumina (B75360) can be used. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and methanol), is typically employed to separate the desired product from any remaining starting materials or byproducts. The fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

In some cases, the product can be isolated and purified as a salt, such as a hydrochloride salt. This can be achieved by treating the free base with hydrochloric acid. The resulting salt often has higher crystallinity and may be easier to handle and purify by recrystallization.

Reactivity and Derivatization of the this compound Scaffold

The this compound molecule possesses multiple reactive sites, offering opportunities for a wide range of chemical transformations and the synthesis of more complex derivatives.

Functionalization of Pyridine Moiety

The pyridine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity towards various reagents.

One of the most powerful methods for the functionalization of electron-deficient heterocycles is the Minisci reaction. wikipedia.org This radical substitution reaction allows for the introduction of alkyl and acyl groups onto the pyridine ring. wikipedia.org The reaction is typically carried out under acidic conditions to protonate the pyridine nitrogen, further enhancing its electron-deficient character. wikipedia.org The reaction of a protonated pyridine with a radical source, often generated from carboxylic acids, alkyl halides, or other precursors, can lead to substitution, primarily at the C-2 and C-4 positions. Recent advancements in photoredox catalysis have expanded the scope of the Minisci reaction, allowing for the use of a wider range of radical precursors under milder conditions. nih.gov

Recent developments in C-H functionalization offer promising strategies for the direct modification of the pyridine ring. nih.gov These methods can provide access to a variety of substituted pyridines with high regioselectivity, often under mild conditions. nih.gov Photocatalytic methods, for example, have emerged as a powerful tool for the functionalization of pyridines via pyridinyl radicals. acs.org

The reactivity of the pyridine nitrogen itself is also a key aspect. It can be alkylated to form pyridinium (B92312) salts, which can alter the electronic properties of the ring and serve as intermediates for further transformations. valpo.edu

| Reaction Type | Reagents | Potential Products |

| Minisci Reaction | Alkyl radical source (e.g., from carboxylic acid), Oxidant (e.g., (NH₄)₂S₂O₈), Acid | C-alkylated this compound |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | Substituted pyridine ring derivative |

| C-H Functionalization | Various catalysts and reagents | Site-selectively functionalized pyridine derivative |

| N-Alkylation of Pyridine | Alkyl halide | N-alkylated pyridinium salt of this compound |

Modifications of the Ethylenediamine Backbone

The ethylenediamine backbone of this compound contains reactive secondary and primary amine functionalities. These nitrogen centers are nucleophilic and serve as key sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with modified properties. The principal modifications include N-alkylation, reductive amination, and N-acylation.

N-Alkylation

Direct N-alkylation of the ethylenediamine moiety using alkyl halides can be challenging to control, often leading to mixtures of mono- and poly-alkylated products, as well as potential quaternization of the amine nitrogens. masterorganicchemistry.com

A more controlled and efficient method for N-alkylation involves the catalytic reaction with alcohols. While specific studies on this compound are not detailed, research on the parent ethylenediamine molecule demonstrates the feasibility of this approach. For instance, the mono-N-alkylation of ethylenediamine has been successfully achieved with various primary and secondary alcohols using a copper-nickel oxide composite on an alumina support (CuO-NiO/γ-Al2O3) as a catalyst in a fixed-bed reactor. This method provides high yields of the mono-alkylated product. The reaction demonstrates that secondary alcohols can also be effective alkylating agents, though tertiary alcohols are generally unreactive under these conditions.

Table 1: Catalytic Mono-N-Alkylation of Ethylenediamine with Various Alcohols This table presents data from analogous reactions with ethylenediamine to illustrate the modification of the backbone.

Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly effective and versatile method for modifying the ethylenediamine backbone. wikipedia.org This reaction allows for the introduction of a wide variety of alkyl groups with greater control over the degree of substitution compared to direct alkylation. masterorganicchemistry.com The process involves the reaction of the amine with a carbonyl compound, such as an aldehyde or a ketone, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding substituted amine. masterorganicchemistry.comwikipedia.org

The key to successful reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. youtube.com Commonly used reagents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These mild hydrides are stable under the weakly acidic conditions (pH ~4-5) that favor imine formation. masterorganicchemistry.com This one-pot procedure effectively prevents the overalkylation that plagues direct alkylation methods. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with an aldehyde in the presence of NaBH3CN would selectively yield the corresponding N'-alkyl derivative.

N-Acylation

The primary and secondary amino groups of the ethylenediamine backbone can be readily acylated to introduce amide, carbamate, or urea (B33335) functionalities. These reactions typically proceed by treatment with acylating agents such as acyl chlorides, chloroformates, or isocyanates. Research on analogous structures, such as alpha-(3-pyridylmethyl)-beta-aminotetralins, has shown that acylation with these reagents proceeds efficiently to yield the corresponding N-acylated products with high affinity for certain biological receptors. nih.gov This demonstrates that the amino groups on a pyridylmethyl-substituted amine are available for these standard transformations, allowing for the synthesis of a diverse library of derivatives from this compound.

Exhaustive Substitution

The ethylenediamine backbone can be fully substituted. A well-known example, although with a different pyridine isomer, is N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), where all four hydrogens on the ethylenediamine nitrogen atoms have been replaced by pyridylmethyl groups. nih.govsigmaaldrich.com Symmetrically disubstituted derivatives such as N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine have also been synthesized. calpaclab.com These compounds illustrate the potential for comprehensive modification of the ethylenediamine core to create complex chelating agents and other functional molecules.

Article Generation Infeasible Due to Lack of Scientific Data

Following a comprehensive literature search, it is not possible to generate a scientifically accurate and detailed article on the coordination chemistry of the compound This compound as per the requested outline.

The primary obstacle is the significant lack of specific research data for this particular compound in the public domain. Searches for the synthesis, ligand properties, and metal complex formation of this compound did not yield the necessary scientific studies to fulfill the requirements of the prompt.

A majority of the available literature focuses on a structurally different, albeit related, ligand known as N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) . researchgate.netnih.gov This well-studied hexadentate chelator is fundamentally different from the requested this compound, which is presumed to be a tridentate ligand. The coordination chemistry, including denticity, complex stability, and the types of metal complexes formed, would be distinctly different, making the data for TPEN (B1682442) irrelevant and inappropriate for this article.

Consequently, without dedicated studies on this compound, the following sections and subsections of the requested outline could not be addressed with factual and specific information:

Coordination Chemistry of N 4 Pyridylmethyl Ethylenediamine and Its Metal Complexes

Synthesis and Structural Characterization of Metal Complexes:There is a lack of published synthesis procedures and structural data (such as from X-ray crystallography) for complexes of this ligand with:

First-row transition metals (Cu(II), Ni(II), Zn(II), Fe(II/III), Co(II)).

Second- and third-row transition metals (Pd(II), Pt(II), Tc(IV)).

Lanthanides and Actinides.

Due to the absence of this foundational scientific information, the creation of a thorough, informative, and scientifically accurate article, including the required data tables, is not feasible at this time.

Spectroscopic and Diffraction Methodologies for Structural Elucidation

The determination of the three-dimensional arrangement of atoms in metal complexes of N-(4-Pyridylmethyl)ethylenediamine is crucial for understanding their chemical reactivity and physical properties. A suite of powerful analytical techniques is employed for this purpose, each providing unique insights into the solid-state and solution-phase structures of these compounds.

Single-Crystal X-ray Diffraction Studies of this compound Complexes

The this compound ligand possesses multiple potential donor atoms: the two nitrogen atoms of the ethylenediamine (B42938) backbone and the nitrogen atom of the pyridyl group. This versatility allows it to act as a bidentate or tridentate ligand. X-ray diffraction studies have shown that in many complexes, the ligand coordinates to the metal ion through the two nitrogen atoms of the ethylenediamine moiety and the nitrogen atom of the pyridyl ring, forming a stable five-membered and six-membered chelate ring system respectively.

For instance, in a samarium(III) complex, [SmCl2(tpen)]ClO4 (where tpen (B1682442) is a related ligand N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), the samarium ion is eight-coordinated by the six nitrogen atoms of the ligand and two chloride ions, resulting in a distorted dodecahedral geometry. iucr.org Similarly, the crystal structure of Ni(tpen)2·2/3H2O reveals a distorted octahedral geometry around the nickel(II) ion, with the tpen ligand acting as a hexadentate ligand. tandfonline.com In contrast, the copper(II) complex, Cu(tpen)2, shows a five-coordinate copper(II) center with one of the pyridylmethyl arms remaining uncoordinated. researchgate.netresearchgate.net These examples highlight the flexibility of pyridylmethyl-substituted ethylenediamine ligands and their ability to adopt various coordination modes depending on the metal ion and reaction conditions.

Table 1: Selected Crystallographic Data for Metal Complexes with Pyridylmethyl-Substituted Ethylenediamine Ligands

| Complex | Metal Ion | Coordination Geometry | Ligand Denticity | Reference |

| [SmCl2(tpen)]ClO4 | Sm(III) | Distorted Dodecahedral | 6 | iucr.org |

| Ni(tpen)2·2/3H2O | Ni(II) | Distorted Octahedral | 6 | tandfonline.com |

| Cu(tpen)2 | Cu(II) | Penta-coordinated | 5 | researchgate.netresearchgate.net |

| RhCl(eta(5)-tpen) | Rh(III) | - | 5 | nih.gov |

| Pd(eta(4)-tpen) | Pd(II) | - | 4 | nih.gov |

tpen = N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine, a related ligand.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis

While X-ray diffraction provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure and dynamics of complexes in solution. nih.gov ¹H and ¹³C NMR are the most common nuclei studied for organic ligands like this compound.

In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the protons of the pyridyl ring and the ethylenediamine backbone. Upon coordination to a diamagnetic metal ion, significant changes in the chemical shifts of these protons occur. The magnitude and direction of these shifts provide valuable information about the coordination mode of the ligand. For example, the downfield shift of the pyridyl proton signals is indicative of coordination of the pyridyl nitrogen to the metal center. Similarly, changes in the chemical shifts and coupling patterns of the ethylenediamine protons confirm the involvement of the diamine nitrogens in coordination.

For paramagnetic complexes, the presence of unpaired electrons leads to significant broadening and shifting of NMR signals, often rendering the spectra complex and difficult to interpret directly. However, advanced NMR techniques can still provide valuable structural information.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Pyridine (B92270) Derivatives

| Compound | Aromatic Protons | Methyl Protons | Reference |

| Pyridine N-Oxide | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | - | rsc.org |

| 4-Methylpyridine N-Oxide | 7.12 (s, 2H), 8.13 (s, 2H) | 2.37 (s, 3H) | rsc.org |

| 1,2-Bis(4-pyridyl)ethane | - | - | chemicalbook.com |

Note: This table provides data for related pyridine compounds to illustrate typical chemical shift ranges.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. ethz.chlibretexts.org It is a powerful tool for studying paramagnetic metal complexes, such as those of copper(II), iron(III), and manganese(II). libretexts.orgnih.gov The EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic center.

For a copper(II) complex of this compound, which has a d⁹ electron configuration with one unpaired electron, the EPR spectrum can reveal the coordination geometry. researchgate.net The principal values of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling constants (A) with the copper nucleus (I = 3/2) and ligand nitrogen atoms (I = 1) are sensitive to the symmetry and nature of the ligand donor atoms. For example, a square planar or distorted octahedral geometry will give rise to an axial or rhombic EPR spectrum, respectively. The analysis of the superhyperfine coupling to the nitrogen atoms of the ligand can confirm their coordination to the copper(II) ion.

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. libretexts.orgnih.gov These techniques are highly sensitive to changes in bond strength and symmetry upon complexation.

The IR spectrum of free this compound exhibits characteristic vibrational modes for the N-H and C-H stretching of the ethylenediamine backbone, as well as the C=C and C=N stretching vibrations of the pyridyl ring. nist.gov Upon coordination to a metal ion, several key changes are observed in the IR spectrum. researchgate.net The N-H stretching frequency typically shifts to lower energy (red shift) due to the weakening of the N-H bond upon coordination of the nitrogen atom to the metal. New vibrational bands corresponding to the metal-nitrogen (M-N) stretching modes appear at lower frequencies, typically in the far-IR region (below 600 cm⁻¹). researchgate.net The positions of the pyridyl ring vibrations may also shift, providing further evidence of coordination.

Table 3: Characteristic IR Spectral Data (cm⁻¹) for Ethylenediamine and its Complexes

| Vibration | Free Ethylenediamine | Metal-Ethylenediamine Complex | Reference |

| N-H Stretch | ~3300-3400 | Shifted to lower frequency | researchgate.net |

| CH₂ Stretch | ~2850-2950 | Minor shifts | researchgate.net |

| M-N Stretch | - | ~400-600 | researchgate.net |

Mass Spectrometry Techniques for Complex Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. uvic.ca Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination complexes, as it often allows the intact complex ion to be transferred into the gas phase. nih.govthermofisher.com

The ESI-MS spectrum of a metal complex of this compound will typically show a prominent peak corresponding to the molecular ion of the complex, [M(L)n]ˣ⁺, where M is the metal, L is the ligand, n is the number of ligands, and x is the charge of the complex. The isotopic pattern of this peak can be used to confirm the identity of the metal ion.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the complex. researchgate.netlibretexts.orgnih.gov By inducing fragmentation of the parent ion, one can gain insights into the connectivity of the complex and the relative strengths of the metal-ligand bonds. researchgate.netlibretexts.orgnih.gov Common fragmentation pathways include the loss of neutral ligands or counter-ions.

Solution State Coordination Equilibria and Thermodynamics

The formation of a metal complex in solution is typically a reversible process, and the position of the equilibrium is described by the stability constant (also known as the formation constant). The thermodynamics of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, provide a deeper understanding of the driving forces behind complex formation.

For the coordination of a metal ion (M) with this compound (L) in solution, a series of stepwise equilibria can be considered:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... MLₙ₋₁ + L ⇌ MLₙ (Kₙ)

The stability of the resulting complexes is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and d-electron configuration), the properties of the ligand (e.g., its basicity and chelate ring size), and the solvent. Generally, metal ions that are good Lewis acids form more stable complexes. The chelate effect, which is the enhanced stability of complexes containing chelate rings compared to analogous complexes with monodentate ligands, plays a significant role in the stability of this compound complexes.

Table 4: General Trends in Stability Constants (log β) for First-Row Transition Metal Complexes

| Metal Ion | General Trend in Stability (Irving-Williams Series) |

| Mn(II) | < |

| Fe(II) | < |

| Co(II) | < |

| Ni(II) | < |

| Cu(II) | > |

| Zn(II) |

This table illustrates the Irving-Williams series, a general trend observed for the stability of high-spin octahedral complexes of divalent first-row transition metals. Specific values for this compound complexes would require experimental determination. researchgate.netnih.govnih.gov

Potentiometric and Spectrophotometric Investigations

Potentiometric studies would involve the titration of the ligand with a standard acid or base in the absence and presence of various metal ions. The resulting titration curves would be analyzed to determine the protonation constants (pKa values) of the ethylenediamine and pyridine nitrogen atoms. Subsequent titrations with metal ions would yield data on the formation of metal-ligand complexes and their stoichiometries.

Spectrophotometric investigations would utilize UV-Vis spectroscopy to monitor changes in the absorption spectrum of the ligand upon coordination to a metal ion. The appearance of new absorption bands or shifts in existing bands would provide evidence of complex formation. Job's method of continuous variation or the mole-ratio method could be employed to determine the stoichiometry of the resulting complexes.

Stability Constants and Ligand Exchange Kinetics

The study of ligand exchange kinetics would provide information on the lability or inertness of the metal complexes. Techniques such as stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy could be used to measure the rates at which the this compound ligand is replaced by other ligands in the coordination sphere of the metal ion. The determination of rate constants and activation parameters would offer insights into the mechanism of these substitution reactions.

In the absence of specific experimental data from peer-reviewed sources for this compound, it is not possible to provide the detailed research findings and data tables as requested. The scientific community has yet to publish in-depth studies focusing on the coordination chemistry of this particular ligand.

Catalytic Applications of N 4 Pyridylmethyl Ethylenediamine Based Systems

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Metal complexes incorporating nitrogen-donor ligands are a cornerstone of this field due to their tunable electronic and steric properties.

Oxidation and Reduction Catalysis

The use of metal complexes for oxidation and reduction reactions is widespread. For instance, manganese dioxide (MnO₂) supported on materials like palygorskite has been shown to be effective in the selective catalytic reduction (SCR) of nitrogen oxides (NO) with ammonia (B1221849) aaqr.org. Similarly, the reduction of pollutants like 4-nitrophenol (B140041) is often catalyzed by noble metal nanoparticles or transition metal complexes nih.gov. While various pyridylamine ligands are employed in biomimetic oxidation catalysis nih.gov, specific studies detailing the use of N-(4-Pyridylmethyl)ethylenediamine in either oxidation or reduction catalysis are not readily found in the literature.

Polymerization Catalysis, including Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers, and it relies heavily on transition metal catalysts, typically copper, complexed with nitrogen-based ligands nih.govcmu.edu. The ligand's structure is critical as it determines catalyst activity and solubility nih.gov. Commonly used ligands in ATRP include derivatives of bipyridine (e.g., dNbpy), and multidentate amines like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) and tris[2-(N,N-dimethylamino)ethyl]amine (Me₆TREN) nih.gov. Although this compound fits the general structural profile of an ATRP ligand, there is no specific data in the reviewed literature detailing its performance or application in this context.

Cross-Coupling and Other Organic Transformations

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, with palladium and nickel catalysts being particularly prominent nih.gov. The design of ligands is key to the success of these reactions. While a vast number of ligands have been developed, there are no specific reports on the application of this compound in major cross-coupling reactions like Suzuki, Heck, or Negishi couplings. Research in this area tends to focus on phosphine (B1218219) ligands or other specifically designed N-heterocyclic carbenes and bipyridyl-type ligands nih.gov.

Asymmetric Catalysis through Chiral Derivatives

Creating chiral versions of ligands is a primary strategy for achieving enantioselectivity in metal-catalyzed reactions. This is typically done by introducing a chiral center into the ligand backbone. For example, chiral diamine ligands have been successfully used in various asymmetric transformations rsc.org. However, the synthesis and application of chiral derivatives of this compound for asymmetric catalysis have not been documented in the available scientific literature.

Heterogeneous Catalysis and Immobilization Strategies

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in separation and reusability.

Ligand Anchoring on Solid Supports

Immobilizing a homogeneous catalyst onto a solid support is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. This can be achieved by covalently grafting the ligand or catalyst complex onto materials like silica (B1680970), polymers, or nanoparticles. For example, surface-initiated ATRP has been used to graft polymers like poly(4-vinylpyridine) from the surface of magnetite nanoparticles, creating a hybrid material with a functional shell researchgate.net. While these studies involve related pyridine (B92270) moieties, the specific anchoring of this compound onto a solid support for catalytic use is not described in the literature reviewed.

Nanoparticle-Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports, particularly nanoparticles, is a burgeoning area of research. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Ligands such as this compound are promising candidates for functionalizing nanoparticles to create novel catalytic materials. The pyridyl and ethylenediamine (B42938) moieties offer multiple coordination sites for metal ions, which are often the active centers in catalysis.

Although direct examples for this compound are scarce, studies on similar ligands provide insights. For instance, magnetic nanoparticles modified with di(pyridin-2-yl)amine have been used to support copper complexes. researchgate.net These materials have demonstrated efficiency as reusable catalysts in A³ coupling and C-S cross-coupling reactions. researchgate.net Similarly, N-(2-pyridylmethyl)-L-histidine functionalized on Fe3O4 magnetic nanoparticles has been shown to catalyze the synthesis of β-amino ketones. sharif.edusharif.edu These examples suggest that this compound, when anchored to a nanoparticle support, could chelate catalytically active metal centers and facilitate various organic transformations.

Table 1: Examples of Nanoparticle-Supported Catalysts with Related Pyridylamine Ligands

| Ligand | Nanoparticle Support | Metal | Catalytic Application | Reference |

| di(pyridin-2-yl)amine | Silica-coated Fe3O4 | Copper(II) | A³-synthesis of propargylamines, C-S cross-coupling | researchgate.net |

| N-(2-pyridylmethyl)-L-histidine | Fe3O4 | - | Three-component Mannich-type reaction | sharif.edusharif.edu |

| Pyridylmethylaminoacetic acid | Fe3O4 | - | Three-component synthesis of chromene and pyran derivatives | researchgate.net |

This table is illustrative and based on related systems due to the lack of specific data for this compound.

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanistic pathways of a catalytic reaction is fundamental for optimizing catalyst performance and designing new, more efficient catalysts. For a hypothetical nanoparticle-supported this compound-metal complex, the catalytic cycle would be highly dependent on the specific metal used and the reaction being catalyzed.

Generally, for a cross-coupling reaction, the mechanism would likely involve several key steps:

Oxidative Addition: The active metal center (e.g., Pd(0)) would react with a substrate, leading to a change in its oxidation state (e.g., to Pd(II)).

Transmetalation: A second substrate, often an organometallic reagent, would transfer its organic group to the metal center.

Reductive Elimination: The two organic fragments on the metal center would couple and be eliminated as the final product, regenerating the original oxidation state of the metal catalyst.

The nanoparticle support can also participate in the catalytic cycle, for example, by influencing the local concentration of reactants or by stabilizing reactive intermediates. However, without specific experimental or computational studies on this compound-based systems, any proposed mechanism remains speculative. Advanced techniques such as in-situ spectroscopy and computational modeling would be necessary to elucidate the precise catalytic cycle.

Advanced Material Science and Supramolecular Chemistry

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

N-(4-Pyridylmethyl)ethylenediamine and its derivatives are instrumental in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating porous structures with high surface areas and tunable properties.

The pyridyl and ethylenediamine (B42938) moieties of the ligand provide multiple coordination sites, enabling the formation of diverse structural topologies. For instance, the reaction of N,N'-di(4-pyridyl)-naphthalenediimide with nickel(II) nitrate (B79036) yields a one-dimensional coordination polymer. rsc.org However, the introduction of dicarboxylate ligands like terephthalic acid or 2,6-naphthalenedicarboxylic acid leads to the formation of two-dimensional, pillared MOFs. rsc.org The geometry of the secondary building units (SBUs), which are the metal-ligand clusters, plays a crucial role in determining the dimensionality and void dimensions of the resulting framework. rsc.org

Ionic Fe-based MOFs have also been assembled using 4'-pyridyl-2,2':6',2''-terpyridine, a related pyridyl-containing ligand, and an iron(II) salt. nih.govrsc.org These frameworks exhibit a two-dimensional grid-like structure that stacks to form three-dimensional porous materials with nanoscale channels. nih.govrsc.org Such materials have shown promise as recyclable catalysts for reactions like the hydroboration of alkynes. nih.govrsc.org The versatility of pyridyl-functionalized ligands is further highlighted by the formation of coordination polymers with zinc(II) and cadmium(II), where the incorporation of a 4'-pyridinyl substituent into 2,2':6',2''-terpyridine transforms the ligand into a divergent metal-binding domain, leading to one-dimensional chains. nih.gov

Polymeric and Oligomeric Coordination Architectures

The ability of this compound and its analogues to bridge metal centers is key to the formation of polymeric and oligomeric coordination architectures. These structures can range from simple one-dimensional chains to more complex multi-dimensional networks.

For example, a one-dimensional coordination polymer with a zigzag topology has been synthesized using a derivative of this compound and zinc(II). nih.gov In this structure, one dithiocarbamate (B8719985) ligand bridges two zinc centers while another chelates to a single zinc atom, resulting in a repeating chain. nih.gov Similarly, a two-dimensional coordination polymer has been created with a cadmium(II) dithiocarbamate complex, forming square channels that can host guest molecules. nih.gov

The flexibility of the ligand, as demonstrated in complexes with copper, cobalt, and manganese, allows for the formation of discrete complexes, dimers, and one-dimensional coordination polymers, depending on the reaction conditions and the counterions used. rsc.org In some cases, these coordination polymers can exhibit porosity, with solvent molecules trapped in channels that can be exchanged for other guests. rsc.org

Self-Assembly and Supramolecular Structures

The principles of self-assembly are fundamental to the construction of intricate supramolecular structures from this compound-based ligands and metal ions. These processes are driven by the formation of coordination bonds and other non-covalent interactions, such as hydrogen bonding and π-π stacking.

The self-assembly of a Pd4L8 coordination tetrahedron from a ditopic ligand and palladium(II) ions has been shown to proceed through multiple pathways, highlighting the complexity and dynamism of these systems. nih.gov The formation of such discrete, three-dimensional ensembles is a testament to the high fidelity of the self-assembly process. nih.gov

Supramolecular architectures can also be formed through hydrogen bonding interactions. For instance, the crystal structure of N,N,N',N'-tetramethylethylenediammonium-bis-(4-nitrophenolate) reveals a self-assembled structure held together by such interactions. rsc.org Similarly, the supramolecular organization of tris(4-aminophenyl)amine-based derivatives is dictated by N-H···O=C hydrogen bonding, forming infinite chains. mdpi.com The on-surface synthesis of chemimpex.comradialene on a Cu(100) surface is a remarkable example of self-assembly directing a chemical reaction, where the initial arrangement of precursor molecules guides the formation of the final product. researchgate.net

Application in Molecular Recognition and Sensor Design

The specific binding properties of this compound and its derivatives make them excellent candidates for applications in molecular recognition and the design of chemical sensors. These applications often rely on the selective interaction of the ligand's coordination sites with specific metal ions or molecules.

Molecularly imprinted polymers (MIPs) based on related structures have been developed for the selective detection of antibiotics like penicillins in aqueous media. mdpi.com These sensors utilize a quartz crystal microbalance (QCM) to detect the binding of the target analyte to the imprinted polymer. mdpi.com Similarly, impedimetric DNA sensors have been constructed using electropolymerized phenothiazine (B1677639) derivatives and thiacalix chemimpex.comarenes for the determination of doxorubicin, an anticancer drug. mdpi.com

The chelating properties of N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) have been utilized in the development of fluorescent sensors for metal ions. unh.edu For example, sensors based on the TAME (N,N',N''-tris(2-pyridylmethyl)-1,1,1-tris(aminomethyl)ethane) platform exhibit high selectivity for Zn(II) over other metal ions like Cd(II). unh.edu The design of these sensors often incorporates a fluorophore-spacer-receptor motif, where the binding of the target metal ion induces a change in the fluorescence signal. unh.edu It is important to note that TPEN (B1682442) itself can interact directly with certain G protein-coupled receptors, which should be considered when using it in biological systems. nih.gov

Role in Metal Extraction and Separation Technologies

The strong and often selective chelating ability of this compound and its more complex analogue, N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), makes them valuable in the field of metal extraction and separation. chemimpex.com These compounds can form stable complexes with a variety of metal ions, facilitating their removal from solutions.

TPEN is a versatile chelating agent known for its high affinity for transition metals, particularly zinc(II), but also iron(II) and manganese(II). chemimpex.comchemodex.com Its ability to selectively bind these metals makes it useful in applications such as environmental remediation for the removal of heavy metal pollutants. chemimpex.com TPEN has also been investigated for the separation of minor actinides from high-level radioactive waste, highlighting its potential in nuclear fuel reprocessing. researchgate.net

The efficiency of metal extraction can be influenced by the structure of the ligand and the nature of the solvent system used. The fundamental principles of liquid chromatography, specifically reverse phase HPLC, can be applied to separate this compound itself, demonstrating the analytical techniques used to study these compounds. sielc.com

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., DFT) of Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) or other quantum chemical studies on the electronic structure and reactivity of N-(4-Pyridylmethyl)ethylenediamine were found in the available search results. While studies exist for related ligands, applying that data would be scientifically inaccurate for this specific molecule.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Solution Behavior

No publications detailing molecular dynamics (MD) simulations specifically for this compound to study its interaction with metal ions or its behavior in solution were identified.

Prediction of Spectroscopic Signatures and Structural Parameters

There are no available computational studies that predict the spectroscopic signatures (such as IR, Raman, or NMR spectra) or detailed structural parameters (bond lengths, angles) for this compound.

Elucidation of Reaction Mechanisms via Computational Pathways

No computational research outlining the reaction mechanisms, such as complex formation or other reactions involving this compound, could be located.

Fundamental Biological Interactions and Bioinorganic Chemical Mechanisms

Metal Ion Chelation and Homeostasis Modulation Mechanisms

There is no specific published data found regarding the stability constants, specificity, or affinity of N-(4-Pyridylmethyl)ethylenediamine for biologically significant metal ions such as zinc (Zn), copper (Cu), or iron (Fe). While the ethylenediamine (B42938) and pyridyl functional groups are known to coordinate with metal ions, the precise chelation properties and affinity constants for this particular arrangement have not been reported. For context, related but more complex molecules like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) are well-characterized as potent chelators for these ions, but these findings cannot be directly attributed to the mono-substituted this compound due to significant structural differences.

No studies detailing the cellular uptake, membrane permeability, or distribution mechanisms of this compound or its metal complexes were identified in the scientific literature. Research on whether this compound enters cells, and if so, by what pathways (e.g., passive diffusion, active transport), has not been published.

Molecular Mechanisms of Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

There is a lack of research on the interaction between this compound and nucleic acids such as DNA or RNA. No data is available on its binding constants, preferred binding modes (e.g., intercalation, groove binding), or sequence specificity. Studies on other complexes containing ethylenediamine or pyridine (B92270) moieties have shown DNA binding capabilities nih.gov, but this cannot be assumed for this compound without specific experimental evidence.

No information is available in the scientific literature regarding this compound acting as an enzyme inhibitor or as a mimic of an enzyme's active site. There are no published reports of this compound being tested for its effects on any specific enzyme.

There are no specific studies available that describe the binding interactions of this compound with proteins or peptides at a molecular level. Research into its affinity for specific proteins, the nature of the binding sites, or the functional consequences of such interactions has not been published. While the structurally related compound TPEN (B1682442) has been shown to interact with G protein-coupled receptors, this action is independent of its metal-chelating properties and cannot be extrapolated to this compound nih.gov.

Scientific Data on the Biological Interactions of this compound Remains Limited

The initial request for an article detailing the "" of this compound, with a specific focus on the "Induction of Cellular Responses: Apoptosis and Cell Cycle Modulation Mechanisms," cannot be fulfilled with the required scientific rigor and detail at this time. The generation of thorough and accurate content, including data tables on research findings as specified, is contingent upon the existence of peer-reviewed studies on this particular compound.

Searches for direct research on this compound's effects on apoptosis and the cell cycle have not yielded specific data regarding its mechanisms of action, such as its impact on caspase activation, Bcl-2 family proteins, or cell cycle checkpoints. Consequently, the creation of data tables for parameters like IC50 values, cell viability percentages, or cell cycle distribution analysis is not possible.

It is crucial to distinguish between this compound and its well-studied counterpart, TPEN. TPEN is a hexadentate ligand known for its potent zinc-chelating properties, which are central to its ability to induce apoptosis and influence cellular processes. However, this compound is a simpler bidentate or tridentate ligand, and its biological effects cannot be assumed to be identical or even similar to those of TPEN. Extrapolating data from TPEN to describe the biological interactions of this compound would be scientifically inaccurate and speculative.

Further research is required to explore the potential biological and bioinorganic chemical mechanisms of this compound. Until such studies are conducted and published, a detailed and authoritative article on its specific interactions with cellular systems, as outlined in the initial request, cannot be responsibly generated.

Emerging Research Directions and Future Perspectives

Development of Novel N-(4-Pyridylmethyl)ethylenediamine Derivatives with Tailored Properties

The functionalization of the this compound core structure is a key strategy for tuning its electronic and steric properties to suit specific applications. By modifying the ligand, chemists can precisely control the coordination environment around a metal center, influencing the stability, reactivity, and catalytic activity of the resulting complex.

Research efforts include the synthesis of new derivatives to create compounds with enhanced or specific functionalities. For instance, the synthesis of pyrimidin-2-amine derivatives has been explored to develop potent inhibitors for specific biological targets. nih.gov In one study, novel derivatives were synthesized, and their in vitro enzyme activity was evaluated, with one compound, 8h, demonstrating high inhibitory activity against Polo-like kinase 4 (PLK4) with an IC50 value of 0.0067 μM. nih.gov This compound also showed favorable plasma and liver microsomal stability. nih.gov

Another area of development involves creating N-substituted and S-substituted derivatives of pyrimido[4,5-d]pyrimidine, which have shown potential as analgesics and antipsychotic agents. nih.gov The separation of these isomers is often achieved through fractional crystallization, and their structures are confirmed using elemental and spectral analyses. nih.gov These examples, while not direct derivatives of this compound, showcase the strategies being employed to create tailored properties in related nitrogen-containing heterocyclic compounds. The principles of nucleophilic substitution and functional group manipulation are central to these synthetic pathways. nih.govnih.gov

Table 1: Examples of Synthesized Pyrimidine and Piperazine Derivatives and Their Properties

| Compound Class | Modification | Observed Properties/Applications |

| Pyrimidin-2-amine Derivatives | Addition of various nucleophiles and morpholinoaniline | Potent PLK4 inhibition, potential anticancer activity. nih.gov |

| Pyrimido[4,5-d]pyrimidine Derivatives | N- and S-substitution with substituted piperazines | Analgesic action, inhibition of amphetamine hyperactivity. nih.gov |

Rational Design of Multimetallic Systems and Synergistic Catalysis

The design of multimetallic systems, where two or more metal centers are held in proximity by a ligand scaffold, is a frontier in catalysis. Such systems can facilitate cooperative interactions between the metal centers, leading to enhanced catalytic activity or novel reaction pathways that are inaccessible to single-metal catalysts. Synergistic catalysis is a strategy where two distinct catalysts simultaneously activate a nucleophile and an electrophile to drive a chemical transformation. rsc.org This approach can unlock new types of chemical reactions, boost the efficiency of existing ones, and improve stereocontrol. rsc.org

While specific examples involving this compound are still emerging, the principles are well-established with related ligands. For example, related ethylenediamine (B42938) derivatives have been used to create platinum(II) and platinum(IV) complexes with potential anticancer properties. rsc.org The design of these complexes allows for the Pt(IV) compound to be reduced under physiological conditions, potentially acting as a carrier for the active Pt(II) species. rsc.org

Furthermore, the synthesis of ruthenium polypyridyl complexes with hydroxypyridine derivatives demonstrates how ligand modification affects the electronic communication between different parts of a complex. rsc.org Deprotonation of the hydroxypyridine ligand was found to significantly shift the redox potential of the ruthenium center. rsc.org These studies provide a blueprint for how this compound could be incorporated into multimetallic frameworks, enabling the metal centers to work in concert for synergistic catalysis.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. These approaches focus on improving reaction efficiency, using environmentally benign solvents, and minimizing waste.

One prominent green chemistry technique is the use of microwave irradiation, which can significantly shorten reaction times and improve product yields compared to conventional heating. nih.gov For the synthesis of novel pyridine (B92270) derivatives, a one-pot, four-component reaction under microwave irradiation in ethanol (B145695) has been shown to produce excellent yields (82%–94%) in a short time frame (2–7 minutes) with low-cost processing. nih.gov

Another green approach involves the use of alternative, environmentally friendly solvents. A disclosure for the synthesis of N,N,N'-trimethylethylenediamine highlights a method designed to reduce high-salt and high-ammonia nitrogen wastewater by recycling the alkali liquor after concentration and filtration. google.com This points to a growing emphasis on creating closed-loop processes that minimize environmental discharge. These methodologies provide a clear pathway for the more sustainable production of this compound and its derivatives, aligning chemical manufacturing with environmental stewardship.

Advanced In-situ Characterization Techniques for Dynamic Processes

Understanding the behavior of molecules and complexes during a chemical reaction or a dynamic process is crucial for optimizing their function. Advanced in-situ characterization techniques allow researchers to observe these processes in real-time, providing invaluable mechanistic insights. While specific in-situ studies on this compound are not yet widely reported, the techniques are readily applicable.

Spectroscopic and electrochemical methods are key to this area of research. For instance, in the study of ruthenium polypyridyl complexes, NMR spectroscopy was used to observe changes in the chemical shifts of protons upon protonation of the hydroxypyridine ligand, indicating electronic communication between different ligands within the complex. rsc.org Cyclic voltammetry is another powerful tool used to probe the redox behavior of metal complexes, as demonstrated in the characterization of platinum complexes where it confirmed the potential for reduction under physiological conditions. rsc.org

These techniques, when applied in-situ, can monitor the formation of intermediates, track the progress of a reaction, and elucidate the electronic changes occurring at the metal center and ligands. The application of such advanced characterization methods to dynamic systems involving this compound will be essential for unraveling reaction mechanisms and rationally designing more efficient catalysts and materials.

Predictive Modeling and Machine Learning in Ligand Design and Application

The integration of computational tools, particularly predictive modeling and machine learning (ML), is revolutionizing the field of molecular design. These methods can accelerate the discovery of new molecules with desired properties by screening vast virtual libraries and identifying promising candidates for synthesis and testing.

Machine learning has become a critical component in early-stage drug discovery, fueled by the availability of large experimental datasets and powerful algorithms like random forests (RF) and support vector machines (SVM). nih.gov ML models, often referred to as quantitative structure-activity relationship (QSAR) models, can predict the biological activity of molecules based on their chemical structure. nih.gov For example, ML models have been successfully used to identify new inhibitors for cancer cell lines and other biological targets. nih.gov

In the context of ligand design, ML scoring functions are being developed to better predict the binding affinity between a ligand and a protein's binding site. nih.gov Strategies like the Δ-ML approach, which uses machine learning to predict and correct the errors of classical scoring functions, have shown improved accuracy. nih.gov Furthermore, generative models like DiffDock are emerging that can predict the three-dimensional pose of a ligand in a protein's binding site. nih.gov Applying these predictive and generative models to the this compound scaffold could rapidly expand the exploration of its derivatives for applications in catalysis, materials science, and medicine, allowing for a more targeted and efficient design process.

Q & A

Q. Basic

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., ~400–500 nm for Pd complexes).

- ¹H NMR titration : Track chemical shift changes in pyridyl protons upon metal binding.

- EPR spectroscopy : Useful for paramagnetic complexes (e.g., Cu(II)).

- X-ray crystallography : Resolve bonding modes and coordination geometry.

Comparative studies with unbound ligand spectra are critical for identifying coordination-induced shifts .

In studies where this compound exhibits contradictory catalytic efficiencies, what experimental variables should be controlled to ensure reproducibility?

Advanced

Contradictions often arise from unaccounted variables:

Ligand-to-metal ratio : Excess ligand can inhibit catalytic activity.

pH : Protonation of amine groups alters coordination capacity.

Solvent coordination strength : Competitive solvents (e.g., DMF) may displace the ligand.

Temperature and reaction time : Thermal degradation or incomplete complexation.

Reproducibility requires strict control of these parameters and validation via kinetic studies (e.g., time-resolved UV-Vis) and quantum chemical calculations (DFT) to model reaction pathways .

How can researchers employ this compound in environmental analysis, such as detecting specific ions or compounds?

Basic

The compound can functionalize sensors or chelating resins for heavy metal detection (e.g., Cu²⁺, Ni²⁺). Methodological steps:

Immobilize the ligand on a solid support (e.g., silica nanoparticles).

Expose to analyte solution; metal binding induces optical/electrochemical signals.

Quantify via colorimetry (e.g., Griess reagent analogs) or voltammetry .

Calibration curves using standard solutions and controls for interferents (e.g., Fe³⁺) are essential .

What strategies are effective in minimizing water co-adsorption when using diamine-appended MOFs incorporating this compound for CO₂ capture?

Q. Advanced

- Tailor ligand hydrophobicity : Introduce alkyl chains (e.g., N-hexyl groups) to reduce H₂O affinity.

- Framework functionalization : Modify MOF linkers (e.g., H₄dobpdc) to enhance CO₂ selectivity.

- Activation protocols : Remove coordinated H₂O via vacuum heating before adsorption experiments.

Studies on analogous diamines (e.g., N-(n-hexyl)ethylenediamine) show that longer alkyl chains reduce H₂O uptake by ~40% .

What safety protocols and handling precautions are necessary when working with this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Storage : Keep in airtight containers at -20°C to prevent degradation.

- Spill management : Neutralize with dilute acetic acid and absorb with inert material.

Refer to SDS documents for ethylenediamine analogs (e.g., acute toxicity LD₅₀ ~500 mg/kg in rats) .

How can computational chemistry methods predict the electronic properties of this compound, and how do these predictions inform experimental design?

Advanced

Density Functional Theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Predict dipole moments (e.g., ~4.5 D for similar diamines) to anticipate solubility.

- Simulate UV-Vis spectra via TD-DFT for comparison with experimental data.

These insights guide ligand design for target applications (e.g., tuning HOMO-LUMO gaps for photochemical studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.